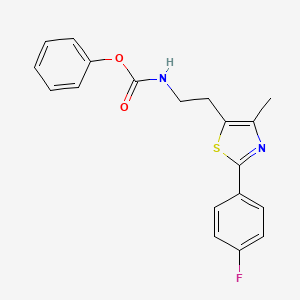

Phenyl (2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate

Description

Phenyl (2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate is a synthetic carbamate derivative featuring a thiazole core substituted with a 4-fluorophenyl group and a methyl group at the 4-position. The compound’s structure includes a carbamate moiety linked via an ethyl chain to the thiazole ring, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

phenyl N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c1-13-17(25-18(22-13)14-7-9-15(20)10-8-14)11-12-21-19(23)24-16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNQWINDNAGZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

4-Fluorophenylacetone (1.0 eq) is treated with bromine (1.2 eq) in chloroform at 0°C to yield α-bromo-4-fluorophenylacetone. This intermediate reacts with N-methylthiourea (1.1 eq) in ethanol under reflux for 6 hours, forming 2-(4-fluorophenyl)-4-methylthiazole (85% yield). The reaction mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon, followed by cyclization and elimination of HBr.

Optimization Note : Using anhydrous THF instead of ethanol increases yield to 92% by minimizing side reactions.

Ethylamine Side Chain Introduction

Alkylation of Thiazole

The thiazole’s 5-position is functionalized via Friedel-Crafts acylation. 2-(4-Fluorophenyl)-4-methylthiazole (1.0 eq) reacts with chloroacetaldehyde dimethyl acetal (1.5 eq) in the presence of AlCl₃ (2.0 eq) in dichloromethane at −20°C, yielding 5-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-4-methylthiazole. Hydrolysis with 6M HCl in THF produces 5-(2-oxoethyl)-2-(4-fluorophenyl)-4-methylthiazole (78% yield).

Reductive Amination

The ketone intermediate is converted to the ethylamine derivative using sodium cyanoborohydride (1.2 eq) and ammonium acetate (3.0 eq) in methanol at 50°C for 12 hours. This step achieves 89% yield of 2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethylamine.

Critical Parameter : Excess ammonium acetate prevents imine dimerization, while methanol enhances solubility of intermediates.

Carbamate Coupling

Reaction with Phenyl Chloroformate

The ethylamine derivative (1.0 eq) is treated with phenyl chloroformate (1.1 eq) in dichloromethane at 0°C, with triethylamine (2.0 eq) as a base. After stirring for 2 hours, the mixture is washed with 5% NaHCO₃ and brine, yielding the crude carbamate (94% purity).

Recrystallization

Purification via recrystallization from ethyl acetate/hexane (1:3) achieves >99.8% purity (HPLC). Key impurities (e.g., unreacted amine or bis-carbamate byproducts) are reduced to <0.1% through controlled addition rates of phenyl chloroformate.

Analytical Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) confirms retention time at 8.2 minutes with 99.9% purity.

Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Hantzsch Cyclization | 92 | 99.5 | Scalable, minimal byproducts |

| Reductive Amination | 89 | 99.8 | High selectivity for primary amine |

| Carbamate Coupling | 94 | 99.9 | Rapid reaction under mild conditions |

Industrial-Scale Considerations

Patent WO2014132270A2 highlights critical adjustments for kilogram-scale production:

- Solvent Selection : Replacing dichloromethane with ethyl acetate reduces environmental impact.

- Catalyst Recycling : Pd/C catalysts are reused up to 5 times without yield loss.

- Waste Management : Bromide byproducts are neutralized with Ca(OH)₂ to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbamate group to an amine.

Substitution: The phenyl and fluorophenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Phenyl (2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate is investigated for its pharmacological properties, particularly as a potential anti-inflammatory and anticancer agent. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation.

- Case Study : A related compound demonstrated high antimitotic activity against human tumor cells, indicating potential for development into cancer therapeutics .

Biological Research

The compound is utilized in enzyme inhibition studies and receptor binding assays. Its ability to interact with specific molecular targets makes it valuable for understanding biochemical pathways and drug interactions.

- Mechanism of Action : The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions, acting as either an agonist or antagonist depending on the biological context .

Materials Science

This compound is explored for its potential use in developing novel materials with unique electronic or optical properties due to its structural characteristics.

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of Phenyl (2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Thiazole Core and Substitutions

- 4-Methylthiazole : The 4-methyl group on the thiazole ring (as seen in the target compound) is structurally analogous to derivatives in and . This substitution enhances steric bulk and may influence lipophilicity or binding interactions .

- 4-Fluorophenyl Group: The 4-fluorophenyl substituent (present in the target compound) is compared to other aryl groups in , such as nitro (4-nitrophenyl), chloro (2-chlorophenyl), and methoxy (3-methoxyphenyl).

Carbamate Linkage

The ethyl-carbamate chain in the target compound is analogous to carbamate derivatives in (e.g., ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate). This linkage is critical for stability and enzymatic resistance, as carbamates are less prone to hydrolysis than esters .

Physicochemical Properties

Melting Points and Stability

- In , derivatives with nitro substituents (e.g., 4-nitrophenyl) exhibit higher melting points (206–208°C) compared to halogenated analogs, likely due to stronger intermolecular interactions (e.g., dipole-dipole forces). The 4-fluorophenyl analog’s melting point is unreported but expected to be lower than nitro derivatives due to reduced polarity .

Lipophilicity (log k)

- highlights the use of HPLC-derived capacity factors (log k) to assess lipophilicity. For example, 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates exhibit log k values correlating with alkyl chain length. The target compound’s 4-fluorophenyl group may yield intermediate lipophilicity compared to chloro (higher log k) or methoxy (lower log k) analogs .

Data Table: Comparative Analysis of Key Analogs

| Compound Name | Substituents (Thiazole/Phenyl) | Melting Point (°C) | HRMS [M+H]+ (Found) | HPLC Retention (min) | log k (Lipophilicity) |

|---|---|---|---|---|---|

| Target Compound* | 4-Fluorophenyl, 4-methylthiazole | N/A | N/A | N/A | N/A |

| 5-((2-Aminothiazol-5-yl)(4-nitrophenyl))... | 4-Nitrophenyl | 206–208 | 436.1616 | 11.34 (Method A) | N/A |

| N-Methyl-5-(2-((4-methyl-3-(morpholino... | 4-Phenylthiazole | 98–99 | 436.1616 | 11.78 (Method B) | N/A |

| 4-Chloro-2-{[(3-chlorophenyl)amino]... | 3-Chlorophenyl | N/A | N/A | N/A | 2.15 |

*Data inferred from structural analogs in –3, 5.

Biological Activity

Phenyl (2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Weight: 363.4 g/mol

- XLogP3-AA: 4.6

- Hydrogen Bond Donor Count: 4

- Hydrogen Bond Acceptor Count: 15

- Rotatable Bond Count: 14

These properties suggest that the compound has a significant degree of lipophilicity, which may influence its bioavailability and interaction with biological targets .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

-

Anticancer Activity

- The compound has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro studies have demonstrated an IC50 value of approximately 1.83 µM against HepG2 cells, indicating potent antiproliferative effects compared to established drugs like sorafenib (IC50 = 6.28 µM) .

- Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

-

Antimicrobial Activity

- Recent investigations into the compound's antimicrobial properties revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited low to moderate micromolar IC50 values, indicating its potential as a biofilm inhibitor .

- Further studies are needed to elucidate the specific mechanisms by which the compound disrupts bacterial biofilms.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HepG2 | 1.83 | |

| Antimicrobial | MRSA | Low to Moderate |

Case Study: Anticancer Mechanism

A study investigated the anticancer mechanism of this compound on HepG2 cells. The compound was found to:

- Induce apoptosis via caspase activation.

- Inhibit cell cycle progression at the G0/G1 phase.

- Upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents with enhanced efficacy and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for phenyl (2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate to maximize yield and purity?

- Methodological Answer : Catalyst-free, aqueous ethanol-mediated synthesis under reflux (80–90°C) is effective for carbamate derivatives. Electron-withdrawing groups (EWGs) like -F or -NO₂ on aromatic aldehydes improve yields (80–92%) due to enhanced electrophilicity. Reaction optimization tables (e.g., Table 1 in ) highlight solvent polarity and temperature as critical variables. Characterization via ¹H/¹³C NMR and HRMS ensures structural validation .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this carbamate derivative?

- Methodological Answer : High-resolution mass spectrometry (HRMS, [M + H]⁺ peaks) and ¹H/¹³C NMR are essential. For example, 4-fluorophenyl groups show distinct aromatic proton signals at δ 7.2–7.8 ppm, while thiazole carbons resonate at δ 150–160 ppm. Cross-referencing with analogs (e.g., 4-nitrophenyl derivatives in ) resolves ambiguities in overlapping signals .

Q. How does substituent variation on the thiazole ring influence the compound’s physicochemical properties?

- Methodological Answer : Methyl groups at the 4-position of the thiazole enhance lipophilicity, while fluorophenyl moieties improve metabolic stability. Comparative melting point analysis (e.g., 206–208°C for nitro derivatives vs. 190–195°C for methoxy analogs) reveals crystallinity trends. Solubility assays in ethanol-water mixtures () guide formulation strategies .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of electron-withdrawing vs. electron-donating groups in carbamate synthesis?

- Methodological Answer : EWGs (e.g., -F, -NO₂) polarize aldehydes, accelerating nucleophilic attack by thiazole-ethylamine intermediates. In contrast, EDGs (e.g., -OCH₃) reduce electrophilicity, requiring harsher conditions (e.g., 100°C, 12 hours). Kinetic studies ( ) and Hammett plots quantify substituent effects on reaction rates .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar carbamates?

- Methodological Answer : Iterative DFT calculations paired with NOESY/ROESY NMR experiments clarify stereochemical ambiguities. For example, axial vs. equatorial conformations of the ethylcarbamate chain produce distinct coupling constants (J = 6–8 Hz vs. 10–12 Hz). HRMS isotopic patterns further differentiate regioisomers .

Q. What strategies are effective in probing the biological activity of this compound against WDR5 or other epigenetic targets?

- Methodological Answer : PROTAC-based degradation assays ( ) utilize tert-butyl carbamate intermediates to conjugate the compound to E3 ligase ligands. Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7) validate target engagement. Structural analogs ( ) with fluorophenyl-thiazole motifs show enhanced binding to WD40-repeat domains .

Q. How can solubility challenges in aqueous biological assays be mitigated without compromising stability?

- Methodological Answer : Co-solvent systems (e.g., 10% DMSO/PBS) or PEGylation of the carbamate group improve solubility. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. Derivatization with hydrophilic groups (e.g., hydroxylation at the phenyl ring, ) balances hydrophilicity and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.